
4-(1-Aminoethyl)-2-chlorophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Aminoethyl)-2-chlorophenol is an organic compound with the molecular formula C8H10ClNO It is characterized by a phenolic ring substituted with a chlorine atom at the second position and an aminoethyl group at the fourth position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Aminoethyl)-2-chlorophenol typically involves the following steps:
Starting Material: The synthesis begins with 2-chlorophenol.
Alkylation: The 2-chlorophenol undergoes alkylation with an appropriate alkylating agent to introduce the aminoethyl group at the para position.
Amination: The resulting intermediate is then subjected to amination to introduce the amino group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Processes: Utilizing catalysts to enhance the reaction efficiency and yield.
Optimized Reaction Conditions: Controlling temperature, pressure, and reaction time to maximize the production rate and purity of the compound.
化学反应分析
Types of Reactions: 4-(1-Aminoethyl)-2-chlorophenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted phenols.
科学研究应用
4-(1-Aminoethyl)-2-chlorophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
作用机制
The mechanism of action of 4-(1-Aminoethyl)-2-chlorophenol involves its interaction with specific molecular targets:
Molecular Targets: It can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: The compound may affect signaling pathways related to cell growth, apoptosis, and metabolism.
相似化合物的比较
4-(1-Aminoethyl)phenol: Lacks the chlorine substitution, which may affect its reactivity and biological activity.
2-Chloro-4-(1-aminoethyl)phenol: Similar structure but with different substitution patterns, leading to variations in chemical properties.
Uniqueness: 4-(1-Aminoethyl)-2-chlorophenol is unique due to the presence of both the chlorine and aminoethyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
属性
分子式 |
C8H10ClNO |
|---|---|
分子量 |
171.62 g/mol |
IUPAC 名称 |
4-(1-aminoethyl)-2-chlorophenol |
InChI |
InChI=1S/C8H10ClNO/c1-5(10)6-2-3-8(11)7(9)4-6/h2-5,11H,10H2,1H3 |
InChI 键 |
FJYAUFCFHMTVBY-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC(=C(C=C1)O)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



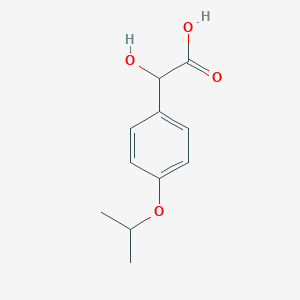
![5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/no-structure.png)

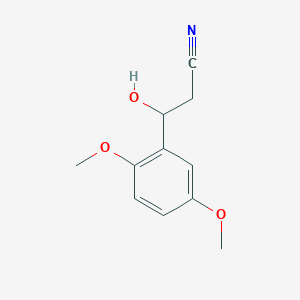
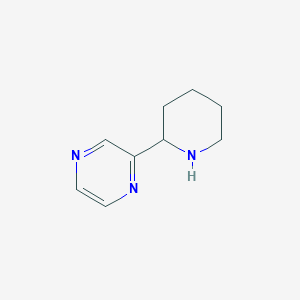
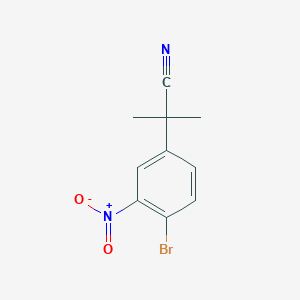
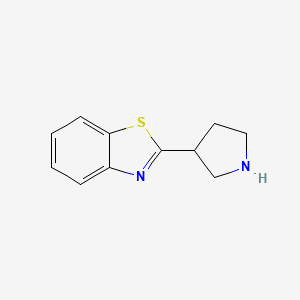
![[4-(Methanesulfonyl)phenyl]methanethiol](/img/structure/B13603420.png)



![7-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13603471.png)

